2-Fluoro-6-isopropoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-isopropoxyaniline is an organic compound with the molecular formula C9H12FNO. It belongs to the aniline family and is characterized by the presence of a fluorine atom at the 2-position and an isopropoxy group at the 6-position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-isopropoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoroaniline with isopropyl alcohol in the presence of a base . The reaction typically requires heating and may involve catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-isopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom and isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
2-Fluoro-6-isopropoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-6-isopropoxyaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The isopropoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the isopropoxy group, making it less hydrophobic.
6-Isopropoxyaniline: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Chloro-6-isopropoxyaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
2-Fluoro-6-isopropoxyaniline is unique due to the combined presence of both the fluorine atom and the isopropoxy group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-6-propan-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXAMCTYVUCLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.